molecular formula C9H12FN B2601578 3-Fluoro-N-propylaniline CAS No. 2806-11-3

3-Fluoro-N-propylaniline

Cat. No.: B2601578
CAS No.: 2806-11-3
M. Wt: 153.2
InChI Key: DVZIKJQYSRSDKI-UHFFFAOYSA-N
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Description

3-Fluoro-N-propylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a propyl group

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation and Clemmensen Reduction:

    Direct Nucleophilic Substitution:

Industrial Production Methods:

  • Industrial production typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial to ensure high purity and efficiency.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-N-propylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-N-propylaniline exerts its effects involves interactions with various molecular targets:

    Molecular Targets:

    Pathways Involved:

Properties

IUPAC Name

3-fluoro-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZIKJQYSRSDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluoro-N-propylaniline [NMR (DMSO-d6, 200 MHz): δ0.96 (t, J=7.3 Hz, 3H); 1.56 (m, 2H); 2.97 (q, 6.9 Hz, 2H); 5.93 (br m, 1H); 6.22-6.43 (m, 3H); 7.06 (q, J=7.8 Hz, 1H)] was prepared from 3-fluoroaniline and propionic anhydride, coupled with 3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)benzoyl chloride, deprotected and purified by the methods described in Example 10 to give (+)-3-((αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-propylbenzamide as a light beige solid. NMR (DMSO-d6, 200 MHz): δ0.9-1.05 (m, 9H); 1.5 (m, 2H); 1.7 (m, 1H); 2.05 (m, 1H); 2.3 (m, 1H); 2.5 (m, 2H); 2.7 (m, 1H); 2.85 (m, 1H); 3.8 (m, 2H); 4.8 (s, 1H); 5.1 (d, J=10 Hz, 1H); 5.2 (d, J=16 Hz, 1H); 5.8 (m, 1H); 6.45 (d, J=8 Hz, 1H); 6.6 (s, 1H); 6.7 (d, J=8 Hz, 1H); 6.9 (d, J=8 Hz, 1H); 7.0-7.4 (m, 9H); 9.3 (s, 1H). [α]D20 =+4.3° (abs ethanol. c=1.5). Calc. for C32H38FN3O2HCl 0.75 H2O: C, 67.95; H, 7.22; N, 7.43; Cl, 6.27. Found: C, 67.72; H, 7.19; N, 7.49; Cl, 6.30. Mass spectrum (CI--CH4) m/e: 516 (M+1, 100%), 515 (M, 22%), 362 (30%), 153 (73%).
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